molecular formula C9H8BNO3 B6325123 [3-(1,3-Oxazol-2-yl)phenyl]boronic acid CAS No. 1283174-33-3

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid

Cat. No.: B6325123
CAS No.: 1283174-33-3
M. Wt: 188.98 g/mol
InChI Key: YRNHJSNFMUNWOC-UHFFFAOYSA-N
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Description

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid (CAS 1283174-33-3) is an organoboron compound featuring an oxazole heterocycle, serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery. With a molecular formula of C9H8BNO3 and a molecular weight of 188.98 g/mol, this boronic acid is primarily employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct biaryl and heterobiaryl systems . The incorporation of the oxazole ring is of particular interest due to its widespread presence in biologically active molecules . Oxazole derivatives are recognized as privileged scaffolds in medicinal chemistry and demonstrate a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The oxazole ring can act as a bioisostere for various functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds . Researchers utilize this boronic acid to develop novel chemical entities, such as isoxazole-oxazole hybrids, which are explored for their therapeutic potential against a range of diseases . This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

[3-(1,3-oxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHJSNFMUNWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Insights of 3 1,3 Oxazol 2 Yl Phenyl Boronic Acid

Role in Carbon-Carbon Bond Forming Reactions

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid serves as a key building block in the construction of complex molecular architectures through carbon-carbon bond formation. The presence of the boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, while the oxazole (B20620) ring can influence the electronic properties and coordination behavior of the molecule.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.comorganic-chemistry.org [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is an effective coupling partner in these reactions, enabling the introduction of the 3-(1,3-oxazol-2-yl)phenyl moiety into a variety of organic molecules.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step.

One proposed mechanism for the transmetalation of arylboronic acids involves the formation of a palladium(II) boronate intermediate. researchgate.net In what can be described as an oxo-palladium pathway, the reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. researchgate.net This is followed by the reaction of the resulting organopalladium(II) halide with a base, typically a hydroxide (B78521), to form a palladium(II) hydroxide complex. This complex then reacts with the boronic acid to generate a palladium(II) boronate. The transfer of the aryl group from boron to palladium then occurs from this intermediate, leading to a diarylpalladium(II) species which subsequently undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Computational studies have been employed to investigate the intricacies of the transmetalation process for various boronic acids. researchgate.net These studies help to elucidate the subtle features of the mechanistic pathways, including the role of pre-transmetalation structures. researchgate.net The presence of the oxazole ring in [3-(1,3-Oxazol-2-yl)phenyl]boronic acid may influence the electronic nature of the aryl group and its interaction with the palladium center during this crucial step.

The choice of ligand and palladium precatalyst significantly impacts the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be highly effective in promoting the coupling of a wide range of substrates, including those with challenging steric or electronic properties. nih.govnih.gov These ligands can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.

For instance, the use of specific palladium precatalysts in combination with bulky phosphine ligands has enabled the successful coupling of nitrogen-rich heterocycles under mild conditions. nih.gov The development of N-heterocyclic carbene (NHC) palladium complexes has also provided efficient catalytic systems for the Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. rsc.org The selection of an appropriate catalytic system is crucial for optimizing the coupling of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid with various coupling partners, ensuring high yields and minimizing side reactions.

The following table summarizes the effect of different catalytic systems on the Suzuki-Miyaura coupling of phenylboronic acid with phenyl halides, illustrating the importance of catalyst selection.

EntryCatalystBaseSolventProduct Yield (%)
1Pd/Ni-MOFK₂CO₃Ethanol92
2Pd/Ni-MOF (p-NO₂)K₂CO₃Ethanol99
3Pd/Ni-MOF (p-CN)K₂CO₃Ethanol98
Data adapted from a study on Pd/Ni-MOF catalyzed Suzuki-Miyaura coupling reactions. researchgate.net

A key advantage of the Suzuki-Miyaura reaction is its broad substrate scope and high tolerance for a variety of functional groups. nih.govnih.gov This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov The coupling of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid can be achieved with a wide range of aryl and heteroaryl halides and triflates.

The reaction conditions can be tailored to accommodate sensitive functional groups on either coupling partner. For example, the use of milder bases like potassium carbonate or phosphate (B84403) can prevent the decomposition of base-sensitive substrates. nih.gov The development of highly active catalysts has also expanded the scope to include less reactive aryl chlorides. nih.gov However, certain functional groups on the boronic acid, such as carboxylic acids or phenols, can sometimes inhibit the reaction by coordinating to the palladium center. nih.gov Despite these limitations, the Suzuki-Miyaura coupling remains a highly versatile method for incorporating the oxazolylphenyl moiety.

The table below illustrates the scope of the Suzuki-Miyaura cross-coupling with respect to various boronic acids and aryl halides, demonstrating the versatility of the reaction.

EntryAryl HalideBoronic AcidCatalyst SystemYield (%)
14-BromobenzonitrilePotassium furan-2-yltrifluoroboratePd(OAc)₂ / RuPhos95
22-ChloropyridinePotassium furan-2-yltrifluoroboratePd(OAc)₂ / RuPhos75
34-ChlorobenzonitrilePotassium benzothiophen-2-yltrifluoroboratePd(OAc)₂ / RuPhos82
44-ChlorobenzonitrilePotassium benzofuran-2-yltrifluoroboratePd(OAc)₂ / RuPhos92
Data adapted from a study on the scope of Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. nih.gov

The stereochemical outcome of Suzuki-Miyaura couplings is an important consideration, particularly when dealing with chiral substrates or forming stereogenic centers. In general, the reaction proceeds with retention of configuration at the sp²-hybridized carbon of the boronic acid and the organic halide. libretexts.org However, the stereochemistry can be influenced by the reaction mechanism and the nature of the substrates.

For example, in the coupling of allylic or benzylic halides, inversion of configuration can sometimes be observed. youtube.com The use of chiral ligands can also induce enantioselectivity in certain Suzuki-Miyaura reactions. While the coupling of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid with achiral partners does not typically raise stereochemical issues, these considerations become relevant when it is coupled with chiral molecules or when subsequent reactions introduce stereocenters. The geometry of double bonds in alkenylboronic acids is generally retained throughout the reaction sequence. youtube.com

Petasis Borono-Mannich Reactions

The Petasis borono-Mannich reaction is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of a wide variety of amino compounds, including unnatural α-amino acids. organic-chemistry.orgresearchgate.net [3-(1,3-Oxazol-2-yl)phenyl]boronic acid can participate as the organoboron component in this transformation, allowing for the direct introduction of the 3-(1,3-oxazol-2-yl)phenylmethyl group.

The reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl component. The boronic acid then reacts with this electrophilic species, with the organic group from the boron acting as the nucleophile. organic-chemistry.org A key advantage of the Petasis reaction is its operational simplicity and the stability of the boronic acid reagents. wikipedia.orgorganic-chemistry.org The reaction often proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org The use of microwave irradiation can sometimes accelerate the reaction, particularly with electron-poor aromatic amines. researchgate.net The versatility of the Petasis reaction makes it a valuable method for the synthesis of complex amines and their derivatives incorporating the oxazolylphenyl scaffold. nih.gov

Reactivity in Carbon-Heteroatom Bond Formations

Amination Reactions of Arylboronic Acids, Including Metal-Free Approaches

The formation of carbon-nitrogen bonds using arylboronic acids is a cornerstone of modern synthetic chemistry. The Chan-Evans-Lam (CEL) coupling is a well-established copper-catalyzed method for the N-arylation of amines, amides, and other N-nucleophiles using arylboronic acids. organic-chemistry.orgorganic-chemistry.org The reaction typically uses a copper(II) salt, often in stoichiometric amounts, and proceeds under aerobic conditions, where oxygen serves as the terminal oxidant to regenerate the active copper catalyst. acs.orgnih.govst-andrews.ac.uk

More recently, significant progress has been made in developing metal-free amination protocols for arylboronic acids, which avoids potential metal contamination of the products. nih.govacs.org A prominent method involves the reaction of arylboronic acids with hydroxylamine (B1172632) derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH). organic-chemistry.org The proposed mechanism involves the formation of an ate-complex between the boronic acid and the aminating agent, followed by a 1,2-aryl migration from the boron to the nitrogen atom, initiated by the departure of a leaving group. nih.govacs.org This approach is notable for its operational simplicity and its tolerance for a wide range of functional groups, including those sensitive to transition metals. organic-chemistry.orgd-nb.inforesearchgate.net

Table 4: Metal-Free Primary Amination of Arylboronic Acids (This table illustrates the scope of modern metal-free amination methods applicable to [3-(1,3-Oxazol-2-yl)phenyl]boronic acid).

EntryArylboronic AcidAminating AgentConditionsProduct (Aniline)Yield (%)Ref
12-Naphthylboronic acidDPHToluene, 80 °C2-Naphthylamine85 nih.gov
24-Biphenylboronic acidDPHToluene, 80 °C4-Aminobiphenyl91 organic-chemistry.org
34-Fluorophenylboronic acidDPHToluene, 100 °C, 12h4-Fluoroaniline75 nih.gov
43-Methoxyphenylboronic acidDPHToluene, 80 °C3-Methoxyaniline88 organic-chemistry.org

Oxidation Reactions for Functional Group Interconversion

The boronic acid group is a versatile functional handle that can be readily converted into other functionalities, most commonly a hydroxyl group. The oxidation of the carbon-boron bond to a carbon-oxygen bond provides a mild and efficient route to phenols. arkat-usa.org This transformation is a valuable alternative to harsher methods like nucleophilic aromatic substitution on activated aryl halides. nih.gov

Numerous reagents can effect this oxidation. Classic conditions involve alkaline hydrogen peroxide. However, milder and metal-free methods have been developed to improve functional group tolerance and simplify purification. organic-chemistry.org Oxidants such as Oxone® (potassium peroxymonosulfate) and various N-oxides have proven highly effective. nih.govnih.gov The reaction with Oxone®, for example, is often rapid, proceeding at room temperature in aqueous solvent mixtures, and tolerates a broad array of functional groups. nih.govresearchgate.net The mechanism is thought to involve the formation of a boronate-peroxide intermediate, followed by rearrangement (1,2-aryl migration) from boron to oxygen to form a borate (B1201080) ester, which is then hydrolyzed to the phenol (B47542). arkat-usa.org A recent method using diacetoxyiodobenzene (B1259982) also provides a practical, metal-free route to phenols under dark conditions to avoid photocatalysis. nih.govacs.org

Table 5: Metal-Free Oxidation of Arylboronic Acids to Phenols (This table shows the scope of the oxidation reaction for various arylboronic acids, a transformation that [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is expected to undergo readily).

EntryArylboronic AcidOxidantConditionsProduct (Phenol)Yield (%)Ref
14-Methylphenylboronic acidOxone®Acetone/H₂O, rt, 5 minp-Cresol98 nih.gov
24-Chlorophenylboronic acidPhI(OAc)₂DMF, rt, 2h4-Chlorophenol92 acs.org
33-Cyanophenylboronic acidN-Methylmorpholine N-oxideCH₂Cl₂, rt, 10 min3-Hydroxybenzonitrile94 nih.gov
42-Naphthylboronic acidOxone®Acetone/H₂O, rt, 5 min2-Naphthol99 nih.gov
54-Fluorophenylboronic acidH₂O₂Catalyst-free, rt, 1 min4-Fluorophenol99 arkat-usa.org

Intramolecular Reactivity and Cyclization Reactions Involving Boronic Acids

The strategic placement of an oxazole ring and a boronic acid moiety on the same phenyl scaffold, as in [3-(1,3-oxazol-2-yl)phenyl]boronic acid, introduces the potential for unique intramolecular reactivity. While direct intramolecular cyclization of this specific meta-substituted compound is not extensively documented, the principles of such reactions can be inferred from related systems. Intramolecular reactions are often facilitated by the proximity of reactive functional groups, leading to the formation of new cyclic structures.

In related organoboron chemistry, Lewis acid-promoted intramolecular cyclizations are a known class of reactions. nih.govrsc.org For instance, a Lewis acid can coordinate to a carbonyl group, enhancing the electrophilicity of a nearby double bond and promoting attack by a nucleophile within the same molecule to furnish a cyclic product. nih.gov In the context of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, the oxazole nitrogen possesses a lone pair of electrons and could potentially act as an intramolecular nucleophile or coordinating atom.

Studies on ortho-substituted systems have demonstrated that direct coordination of a substituent to a metal center can profoundly influence reactivity. In one case, an ortho-boronic acid was found to coordinate directly to a Eu(III) ion, which increased the Lewis acidity of the boron center and altered its hybridization state. rsc.org While the meta-position in [3-(1,3-Oxazol-2-yl)phenyl]boronic acid makes direct chelation to the boron atom less geometrically favorable than in an ortho-isomer, intramolecular interactions cannot be entirely ruled out, especially in the presence of transition metals or other reagents that could template a cyclization event.

Furthermore, radical cyclizations involving arylboronic acids are a practical method for generating polycyclic scaffolds. nih.gov These reactions, often initiated by a catalytic system like silver nitrate (B79036) and an oxidant, can proceed under mild, aqueous conditions. Such a pathway could theoretically be envisioned for [3-(1,3-Oxazol-2-yl)phenyl]boronic acid if the aryl radical generated from the boronic acid were to react with the oxazole ring, although this would disrupt the aromaticity of the heterocycle. The development of reductive coupling methods to form B-N heterocyclic dimers also highlights the capacity for C-C bond formation driven by interactions involving boron and nitrogen functionalities. rsc.org

Mechanistic Studies and Computational Chemistry of Boronic Acids with Oxazole Substituents

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions, including those involving arylboronic acids with heterocyclic substituents. nih.gov DFT calculations allow for the exploration of potential energy surfaces, providing detailed insights into reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally. nih.govrsc.org

For reactions involving boronic acids, computational methods like DFT are used to determine equilibrium geometries, heats of formation, and conformational analyses. nih.govnih.gov DFT can elucidate the mechanisms of Lewis acid-catalyzed reactions, for example, by modeling the interaction of the catalyst with the substrate. nih.gov In a study on the reaction of 5-alkoxyoxazoles with aldehydes, DFT calculations at the B3LYP/6-31G* level revealed that the Lewis acid-catalyzed pathway was significantly more efficient than the uncatalyzed reaction, lowering the activation energy dramatically. nih.gov Such studies can also predict how substituents on the heterocyclic ring influence regiochemistry and stereochemistry, finding that an aryl group at the 2-position of an alkoxyoxazole was critical for switching the preferred reaction outcome. nih.gov

When studying reaction mechanisms, various pathways can be computationally modeled to determine the most energetically favorable route. For nickel-catalyzed reductive couplings, DFT was used to evaluate four distinct proposed mechanisms, ultimately identifying oxidative cyclization as the favored pathway by comparing the activation barriers of each potential step. nih.gov This approach is directly applicable to understanding the reactivity of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid in transition-metal-catalyzed processes like Suzuki-Miyaura coupling.

A chemical reaction proceeds from reactants to products through one or more high-energy transition states, and may involve one or more transient species known as reaction intermediates. researchgate.net A transition state is a specific point on a reaction coordinate corresponding to an energy maximum for a given step, representing a fleeting arrangement of atoms where bonds are partially broken and formed. youtube.comlibretexts.org Intermediates, by contrast, are transient but structurally distinct molecules that exist in an energy minimum between two transition states. researchgate.net

Computational chemistry, particularly DFT, provides a powerful lens for visualizing and characterizing these ephemeral species. nih.govresearchgate.net For example, the transition state of a reaction can be modeled to show partial bonds and the development of partial charges on the involved atoms. youtube.comlibretexts.org DFT calculations have been employed to map the free energy diagrams of complex catalytic cycles, identifying the structures of key intermediates and the transition states that connect them. nih.gov In a study of nickel-catalyzed alkyne-aldehyde coupling, DFT calculations revealed that d → π* back-donation from the metal to the alkyne stabilizes the oxidative cyclization transition state, explaining the reactivity difference between alkynes and alkenes in the system. nih.gov

For [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, understanding the intermediates and transition states is crucial for explaining its reactivity, particularly in processes like protodeboronation or cross-coupling. The protodeboronation of heteroarylboronic acids, for instance, is known to proceed through various intermediates, including boronate anions and zwitterionic species, depending on the pH and the nature of the heterocycle. nih.govresearchgate.net DFT calculations can model these intermediates and the transition states for their fragmentation, providing a molecular-level explanation for observed reaction kinetics. nih.goved.ac.uk

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for arylboronic acids, particularly under the aqueous basic conditions often used in cross-coupling reactions. nih.gov The kinetics of this process are highly dependent on pH, which controls the speciation of the boronic acid (R-B(OH)₂) versus its corresponding boronate anion (R-B(OH)₃⁻). nih.gov

Comprehensive kinetic studies on a range of heteroarylboronic acids have led to the development of a general mechanistic model that can account for the observed pH-rate profiles. nih.govresearchgate.neted.ac.uk This model incorporates multiple competing pathways for protodeboronation. For simple aromatic and non-basic heterocyclic systems, three primary pathways are typically sufficient to model the kinetics. nih.gov However, for arylboronic acids containing basic nitrogen heterocycles, such as pyridines or potentially oxazoles, additional pathways involving protonated or zwitterionic species are required to accurately describe the kinetics across a wide pH range. ed.ac.uknih.gov

The rate of protodeboronation is highly sensitive to the position of the heteroatom relative to the boronic acid. For example, 2-pyridylboronic acid undergoes rapid protodeboronation via fragmentation of a zwitterionic intermediate, whereas the 3- and 4-pyridyl isomers are significantly more stable. nih.govresearchgate.net For an oxazolylphenylboronic acid, the oxazole ring is a weak base. The rate of protodeboronation for [3-(1,3-Oxazol-2-yl)phenyl]boronic acid would be influenced by the electronic effect of the meta-oxazolyl substituent on the stability of the intermediates and transition states for C-B bond cleavage. Studies on related systems like 5-thiazolyl and 5-pyrazolyl boronic acids also show rapid decomposition, underscoring the instability that can be imparted by certain five-membered heterocycles. nih.govresearchgate.net

Below is a data table summarizing the general kinetic pathways identified for the protodeboronation of heteroarylboronic acids.

Pathway DesignationReacting SpeciesDescriptionTypical pH RangeReference
k₁ArB(OH)₂Specific acid-catalyzed protodeboronation, proceeding via electrophilic substitution of boron by a proton.Strongly Acidic (pH < 2) ed.ac.uk
k₂ArB(OH)₃⁻Base-catalyzed hydrolysis of the boronate anion. This is a common pathway at high pH.Basic to Strongly Basic (pH > 9) ed.ac.uk
k₃ (Perrin Mechanism)ArB(OH)₂ and OH⁻A pathway involving the boronic acid reacting with a hydroxide ion.Neutral to Mildly Basic ed.ac.uk
k₄Zwitterionic SpeciesFragmentation of a zwitterion, formed by protonation of the basic heterocycle while the boronic acid is in its anionic boronate form. Crucial for heterocycles like 2-pyridyl.Neutral (around pKaH) nih.govresearchgate.neted.ac.uk
k₅Cationic SpeciesProtolysis involving the cationic form where both the heterocycle is protonated and the boron is in the boronic acid form.Acidic nih.govresearchgate.neted.ac.uk
k₂catArB(OH)₂ and ArB(OH)₃⁻Self- or auto-catalysis, where the boronic acid itself or the boric acid product catalyzes the decomposition. Occurs when pH is near the pKa of the boronic acid.Near pKa of Boronic Acid ed.ac.uknih.gov

The 1,3-oxazole ring is generally considered to be electron-deficient, similar to the related 1,3,4-oxadiazole (B1194373) system. researchgate.net This electron-withdrawing nature influences the properties of the attached phenylboronic acid moiety through both inductive and resonance effects. When positioned at the meta-position of the phenyl ring, the oxazole substituent primarily exerts an inductive electron-withdrawing effect (-I effect) on the boronic acid group. This effect increases the Lewis acidity of the boron atom, making it more electrophilic and potentially more susceptible to nucleophilic attack, for example, by hydroxide to form the boronate.

The pKa of an arylboronic acid is a key indicator of its Lewis acidity and reactivity. Computational studies on substituted phenylboronic acids have shown that electron-withdrawing groups generally lower the pKa of the boronic acid. mdpi.com For example, attaching a nitro group at the para-position significantly lowers the pKa compared to an unsubstituted phenylboronic acid. mdpi.com Therefore, the electron-withdrawing oxazole ring in [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is expected to lower its pKa relative to phenylboronic acid itself.

The aromaticity of BN-heterocycles can be sensitive to the nature of substituents on the boron and nitrogen atoms. nih.gov While the oxazole ring itself is aromatic, its presence as a substituent alters the electronic landscape of the phenylboronic acid. This modification of the electronic structure affects not only the acidity of the boron center but also the rates of reactions where charge develops on the aromatic ring, such as electrophilic substitution or the key transmetalation step in Suzuki-Miyaura coupling. The position of the substituent is crucial; an ortho-substituent can introduce steric effects or engage in direct coordination, whereas a meta-substituent's influence is predominantly electronic. rsc.org

Advanced Applications and Functionalization of 3 1,3 Oxazol 2 Yl Phenyl Boronic Acid Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

Organoboron compounds, particularly arylboronic acids, are fundamental building blocks in modern organic synthesis due to their stability, low toxicity, and broad reactivity. nih.gov The presence of the oxazole (B20620) heterocycle in the meta-position of the phenylboronic acid core introduces specific steric and electronic properties, making its derivatives highly valuable for constructing intricate molecular architectures.

The [3-(1,3-Oxazol-2-yl)phenyl] moiety is a key structural motif found in various biologically active compounds. Derivatives of this boronic acid serve as critical precursors for synthesizing complex molecules that can interact with biological targets. Oxazole-containing biaryl structures are particularly significant in medicinal chemistry and are present in numerous natural products with a wide range of biological activities. thieme-connect.comnih.gov

The primary utility of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid in this context is its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl halide, providing a direct route to biaryl compounds. These biaryl scaffolds are central to the development of various therapeutic agents.

For instance, biphenyl (B1667301) oxazole derivatives have been synthesized and identified as potent and selective inhibitors of enzymes like nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and NPP3. nih.gov Overexpression of these enzymes is linked to conditions such as osteoarthritis, type 2 diabetes, and certain cancers. By using boronic acid precursors like [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, medicinal chemists can systematically synthesize libraries of potential enzyme inhibitors for drug discovery programs. chemscene.com The oxazole ring in these structures is not merely a passive linker; its nitrogen and oxygen atoms can participate in hydrogen bonding and other non-covalent interactions within the active site of a target protein, enhancing binding affinity and selectivity.

The concept of modular assembly—constructing complex molecules from a set of interchangeable building blocks—is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction is an exemplary tool for such strategies due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides. nih.gov

[3-(1,3-Oxazol-2-yl)phenyl]boronic acid is an ideal module for these assembly strategies. It allows for the facile introduction of the oxazole-phenyl unit into a target molecule. By pairing this boronic acid with different aryl or heteroaryl halides, a diverse library of biaryl compounds can be generated efficiently. thieme-connect.comresearchgate.net This modularity is crucial for structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize the biological activity or physical properties of a lead compound.

The synthesis of oxazole-containing biaryl compounds via Suzuki coupling has been well-documented, demonstrating the reliability of this approach. thieme-connect.comnih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent, and proceeds in moderate to high yields. This strategy has been used to prepare not only simple biaryls but also more complex poly-aromatic systems, including triaromatic structures. researchgate.net The ability to construct such diverse chemical architectures from a common boronic acid precursor underscores its importance as a versatile building block in synthetic chemistry.

Table 1: Examples of Biologically Relevant Scaffolds from Boronic Acid Precursors

Precursor Type Reaction Resulting Scaffold Biological Relevance
Phenylboronic Acid Suzuki Coupling Biphenyl Core of many drugs (e.g., Diflunisal) nih.gov
Bromophenyloxazole + Boronic Acid Suzuki Coupling Biphenyl Oxazole Enzyme inhibitors (NPP1, NPP3) nih.gov
Oxazolylboronate + Aryl Halide Suzuki Coupling Aryl-Oxazole Found in natural products with diverse bioactivity thieme-connect.comresearchgate.net

Design and Development of Boron-Containing Functional Materials

The unique electronic properties of boron and its ability to engage in reversible covalent interactions make boronic acids, including [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, excellent candidates for the creation of functional materials. The combination of the boronate group with the conjugated oxazole-phenyl system allows for the development of materials with tunable optical and electronic properties, particularly in the field of fluorescent sensors.

Fluorescent sensors are powerful tools for detecting and quantifying analytes with high sensitivity and selectivity. nih.govrsc.org Boronic acid-functionalized fluorophores have emerged as a major class of sensors, primarily for the detection of saccharides and other cis-diol-containing compounds. nih.govnih.gov The oxazole ring, when integrated into a fluorophore structure, can act as both a key part of the conjugated system and a chelating site for the boron atom, influencing the sensor's photophysical properties.

In a typical design, the boronic acid is appended to a fluorophore. The interaction of the boronic acid with a target analyte, such as glucose, leads to a change in the electronic properties of the boron atom, which in turn modulates the fluorescence output of the probe. nih.gov The oxazole moiety in [3-(1,3-Oxazol-2-yl)phenyl]boronic acid can serve as a rigid linker to a fluorophore and its heteroatoms can participate in N,O-chelation with the boronic acid group upon analyte binding, a strategy used to create highly specific sensors. mdpi.com

A common and effective strategy for designing fluorescent sensors is the "Off-On" or "turn-on" mechanism, where the probe is initially non-fluorescent (or weakly fluorescent) and becomes highly fluorescent only upon binding to its target. This design minimizes background signal and enhances detection sensitivity. The primary mechanism for achieving this in boronic acid-based sensors is Photoinduced Electron Transfer (PET). nih.govrsc.org

The design principle is as follows:

The "Off" State: The boronic acid group, being electron-deficient, acts as a Lewis acid. In its neutral, trigonal planar form, it can function as an effective electron acceptor. When attached to a fluorophore, the boronic acid group can quench the fluorophore's excited state through a PET process. rsc.orgnih.gov Upon photoexcitation of the fluorophore, an electron is transferred from the fluorophore (the donor) to the boronic acid moiety (the acceptor), and the system returns to the ground state via a non-radiative pathway, resulting in fluorescence quenching. researchgate.net

The "On" State: When the sensor is in the presence of a cis-diol compound (like glucose), the boronic acid binds to it, forming a cyclic boronate ester. This binding event causes the boron atom to change from a trigonal planar (sp²) geometry to a tetrahedral (sp³) anionic state. acs.org This change significantly alters the electronic properties of the boron center, making it much less electron-accepting. As a result, the PET process is inhibited or completely blocked. With the quenching pathway suppressed, the fluorophore can now de-excite radiatively, leading to a strong fluorescence emission—the "on" state. nih.gov

The oxazole ring within the [3-(1,3-Oxazol-2-yl)phenyl]boronic acid structure can help to stabilize the boronate ester complex and fine-tune the electronic properties of the system to optimize the efficiency of the PET quenching and the subsequent fluorescence turn-on.

Another powerful mechanism exploited in the design of fluorescent sensors is Intramolecular Charge Transfer (ICT). nih.govnih.gov ICT occurs in molecules that possess both an electron-donating group (donor) and an electron-accepting group (acceptor) linked by a π-conjugated system. Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor, creating a highly polar excited state. rsc.org The emission properties of ICT-based fluorophores are often highly sensitive to the polarity of their environment and to electronic perturbations.

In the context of a boronate-oxazole conjugate, the system can be designed as a donor-π-acceptor fluorophore.

The oxazole-phenyl unit can be part of the conjugated π-system.

The boronic acid group can act as the acceptor.

An electron-donating group can be appended elsewhere on the fluorophore.

The sensing mechanism relies on modulating the ICT process. In the free sensor, the neutral boronic acid group acts as an acceptor, defining the initial ICT character and fluorescence properties of the molecule. When the boronic acid binds to an analyte like a saccharide, its conversion to an anionic tetrahedral boronate ester dramatically changes its electron-accepting ability. acs.org This change perturbs the entire donor-acceptor system, leading to a shift in the energy of the ICT state. This energy shift manifests as a detectable change in the fluorescence emission, such as a shift in the wavelength (a ratiometric response) or a change in intensity. acs.orgnih.gov The rigid and electronically defined nature of the oxazole ring helps to create a well-defined conjugated system, facilitating efficient ICT and enhancing the sensitivity of the sensor.

Table 2: Comparison of Sensing Mechanisms

Mechanism "Off" State Analyte Interaction "On" State Key Feature
Photoinduced Electron Transfer (PET) Boronic acid quenches fluorescence via electron transfer. Binding to a cis-diol blocks PET. Fluorescence is restored. Intensity change ("Off-On") rsc.org
Intramolecular Charge Transfer (ICT) Defined ICT state with specific emission properties. Binding to an analyte alters the donor/acceptor strength. Shift in fluorescence wavelength or intensity. Ratiometric or intensity change acs.orgnih.gov

Fluorescent Probes and Sensors Based on Boronate-Oxazole Conjugates.

Oxazole as a Strategic Chromophore or Electron-Modulating Moiety in Sensor Design

The oxazole ring, when integrated into the structure of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, can serve as a crucial component in the design of fluorescent sensors. Boronic acids are well-established as recognition units for diol-containing molecules, such as saccharides, through the formation of cyclic boronate esters. mdpi.comnih.govnih.gov This interaction can lead to significant changes in the fluorescence of the molecule, a phenomenon that is central to sensor development. nih.govnih.gov

The design of such sensors often involves a fluorophore, a recognition site (the boronic acid), and a linker. The oxazole ring itself can function as a part of the chromophoric system or as an electron-modulating group that influences the photophysical properties of the sensor. For instance, in fluorescent chemosensors, the boronic acid moiety selectively binds with 1,2- or 1,3-diols, forming five- or six-membered cyclic boronate esters. mdpi.com This binding event alters the electronic environment of the molecule, which in turn modulates the fluorescence output.

The development of fluorescent sensors based on boronic acids has gained considerable traction for the detection of biologically relevant molecules. mdpi.com The first fluorescent boronic acid-based sensor for saccharides was developed in 1992. mdpi.com Since then, the field has expanded to include sensors for a variety of analytes, including catecholamines and reactive oxygen species. nih.gov The design of these sensors often leverages principles like Förster Resonance Energy Transfer (FRET), where the binding of the analyte to the boronic acid brings a donor and acceptor fluorophore into proximity, resulting in a detectable change in fluorescence. mdpi.com

Applications in Optoelectronics, Including Organic Light-Emitting Devices (OLEDs)

Arylboronic acids and their derivatives, particularly those containing heterocyclic rings like oxadiazoles (B1248032) (structurally related to oxazoles), are common building blocks in the synthesis of materials for Organic Light-Emitting Devices (OLEDs). mdpi.com The phenylene linker between the boronic acid and the heterocyclic ring is a frequently encountered motif in molecules designed for OLED applications. mdpi.com While meta- and para-substituted compounds are more established, the unique electronic and steric properties of ortho-substituted analogues are also being explored. mdpi.com The carbazole (B46965) moiety, often linked to a phenylboronic acid, is another structural element found in compounds developed for optoelectronic applications. glpbio.com

The synthesis of these materials often involves cross-coupling reactions, such as the Miyaura borylation, to introduce the boronic acid ester group onto the aromatic framework. mdpi.com These boronic esters can then be used in subsequent reactions to build the complex molecular architectures required for efficient light emission in OLEDs.

Supramolecular Chemistry and Molecular Recognition Phenomena

Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a feature that is extensively exploited in supramolecular chemistry and molecular recognition. nih.govwikipedia.org This interaction is not limited to simple diols; boronic acids can also bind to saccharides, catechols, and other molecules possessing 1,2- or 1,3-diol functionalities. nih.govmdpi.com The scaffold supporting the boronic acid plays a critical role in determining its binding affinity and selectivity. nih.gov

The formation of a tetrahedral boronate complex upon binding with a diol is a key aspect of this recognition process. wikipedia.org This structural change can be harnessed to create complex, self-organized systems. For example, fluorescent ensembles of alizarin (B75676) and phenylboronic acid have been designed as self-organized molecular sensors for metal ions and anions. rsc.org In these systems, the binding of an anion to the boronic acid can modulate its interaction with the alizarin dye, leading to a change in fluorescence. rsc.org

Furthermore, the introduction of phenyl substituents on the oxazole ring can enhance the stability of complexes formed with biomolecules, such as proteins, through π-stacking interactions. researchgate.net This additional stabilization can increase the selectivity of the molecular recognition event. researchgate.net

Derivatization and Chemical Modification of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid

The chemical versatility of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid allows for a wide range of derivatizations and modifications, enabling the fine-tuning of its properties for specific applications.

Modification of the Boronic Acid Moiety (e.g., Conversion to Boronic Esters, Borinates)

The boronic acid group is readily converted into various derivatives, most commonly boronic esters. This transformation is often performed to enhance the stability of the compound, improve its solubility in organic solvents, or to facilitate its use in specific chemical reactions, such as the Suzuki-Miyaura cross-coupling. Pinacol (B44631) esters are a popular choice for this purpose.

Several methods are available for the synthesis of boronic esters:

Miyaura Borylation: This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.comwikipedia.org

Reaction with Grignard Reagents: Grignard reagents, generated from aryl halides, can react with boronic esters like pinacolborane to form the corresponding boronate esters. google.comorganic-chemistry.org

Metal-Halogen Exchange: Aryl halides can undergo metal-halogen exchange with organolithium reagents, followed by reaction with a trialkyl borate (B1201080) to yield the boronic ester after workup. mdpi.com

These boronic esters can be subsequently hydrolyzed back to the boronic acid if needed. mdpi.com Another modification is the conversion to trifluoroborate salts by treatment with potassium hydrogen fluoride (B91410) (KHF₂), which often results in more stable, crystalline solids. mdpi.com

Selective Functionalization and Transformations of the Oxazole Ring

The oxazole ring itself can undergo a variety of chemical transformations, although it is generally considered an electron-deficient heterocycle.

Electrophilic Aromatic Substitution: This reaction typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. wikipedia.org

Deprotonation: The most acidic proton on the oxazole ring is at the C2 position. Deprotonation at this site can generate a lithiated species that can react with various electrophiles. wikipedia.org

N-Alkylation and N-Acylation: The nitrogen atom in the oxazole ring can be alkylated or acylated. thepharmajournal.com

Nucleophilic Aromatic Substitution: While less common, nucleophilic substitution can occur, with the ease of displacement of a leaving group following the order C2 > C4 > C5. thepharmajournal.com

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a route to pyridines. wikipedia.org

Chemoselective Functionalization of the Phenyl Ring

The phenyl ring of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid can be functionalized through various aromatic substitution reactions. The directing effects of the existing substituents—the boronic acid group (a meta-director) and the oxazole ring—will influence the position of incoming electrophiles. The specific reaction conditions can be tailored to achieve chemoselectivity and introduce a wide range of functional groups onto the phenyl ring, further expanding the chemical diversity and potential applications of this versatile scaffold. For instance, self-organized fluorescent sensors have been created using alizarin-phenylboronic acid ensembles for the detection of metal ions and anions. rsc.org

Interactive Data Table: Properties and Reactions of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid and its Derivatives

FeatureDescriptionRelevant Reactions/Applications
Core Structure [3-(1,3-Oxazol-2-yl)phenyl]boronic acidA bifunctional molecule with a boronic acid group and an oxazole ring attached to a phenyl linker.
Sensor Applications The oxazole can act as a chromophore or electron-modulating moiety. The boronic acid binds diols, causing a change in fluorescence. mdpi.comnih.govnih.govDesign of fluorescent sensors for saccharides, catecholamines, and reactive oxygen species. mdpi.comnih.gov
Optoelectronics Arylboronic acids with heterocyclic linkers are used in OLEDs. mdpi.comSynthesis of light-emitting materials.
Supramolecular Chemistry The boronic acid reversibly binds to diols, enabling self-assembly and molecular recognition. nih.govwikipedia.orgCreation of self-organized sensors and complex molecular architectures. rsc.org
Boronic Acid Modification Can be converted to boronic esters (e.g., pinacol esters) or trifluoroborate salts. mdpi.comMiyaura borylation, Grignard reactions, stabilization, and purification. mdpi.comwikipedia.orggoogle.comorganic-chemistry.org
Oxazole Ring Functionalization Undergoes electrophilic substitution (C5), deprotonation (C2), N-alkylation, and cycloaddition reactions. wikipedia.orgthepharmajournal.comSynthesis of substituted pyridines and other complex heterocycles. wikipedia.org
Phenyl Ring Functionalization Can undergo electrophilic aromatic substitution, with the position directed by the existing substituents.Introduction of additional functional groups to fine-tune properties. rsc.org

Analytical and Characterization Methodologies for 3 1,3 Oxazol 2 Yl Phenyl Boronic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural elucidation of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique information about the molecule's composition and connectivity.

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds in solution. For [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, ¹H, ¹³C, and ¹¹B NMR are all informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, distinct signals are expected for the protons on the phenyl ring and the oxazole (B20620) ring. The chemical shifts and coupling patterns of the aromatic protons on the central phenyl ring would confirm the 1,3-disubstitution pattern. rsc.orgchemicalbook.comchemicalbook.com The protons of the oxazole ring would also exhibit characteristic chemical shifts. The broad signal for the B(OH)₂ protons is also a key feature, though its position can vary and it may exchange with deuterated solvents. upb.ro

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. It is used to confirm the carbon skeleton of the compound. Key signals would include those for the carbon atoms of the phenyl and oxazole rings. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation effects of the boron nucleus. rsc.orgchemicalbook.com

¹¹B NMR: Boron-11 NMR is specifically used to probe the environment of the boron atom. spectrabase.com Boronic acids typically show a broad signal in the ¹¹B NMR spectrum. The chemical shift provides insight into the coordination state of the boron atom (trigonal planar in the acid form or tetrahedral in boronate esters or adducts). rsc.org For phenylboronic acids, this technique is particularly useful for studying interactions and pKa determination.

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

Nucleus Phenylboronic Acid (in DMSO-d6) General Expected Shifts for [3-(1,3-Oxazol-2-yl)phenyl]boronic acid
¹H NMR (δ, ppm) ~7.99 (d), ~7.79 (d), ~7.39 (t), ~7.33 (t) Phenyl H: 7.5-8.5, Oxazole H: 7.0-8.0, B(OH)₂: broad singlet
¹³C NMR (δ, ppm) ~134, ~131, ~128 Phenyl C: 120-140, Oxazole C: 140-165, C-B: ~130 (often weak)
¹¹B NMR (δ, ppm) ~28-30 (in acetone-d6) ~25-35 (for trigonal form)

Note: This table contains generalized data; specific values for the title compound may vary based on solvent and experimental conditions.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

MS and HRMS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, HRMS would confirm the expected formula, C₉H₈BNO₃.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing complex mixtures and for quantifying trace-level impurities. scirp.orgresearchgate.net LC-MS methods have been developed for the sensitive quantification of various phenylboronic acids. sciex.com For an isomer, [3-(1,3-oxazol-5-yl)phenyl]boronic acid, predicted collision cross-section values for various adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated, which are crucial for identification in MS analysis. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for the Isomer [3-(1,3-Oxazol-5-yl)phenyl]boronic acid

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 190.06700 135.9
[M+Na]⁺ 212.04894 144.0
[M-H]⁻ 188.05244 139.9

Source: PubChemLite. uni.lu This data is for an isomer and serves as an example of the type of data generated.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com For [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, the IR spectrum would display characteristic absorption bands. Key expected vibrations include the O-H stretch of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), the B-O stretching vibrations (around 1300-1400 cm⁻¹), and C=N and C-O stretches from the oxazole ring. nist.gov Aromatic C-H and C=C stretching vibrations would also be present.

Table 3: General IR Absorption Frequencies for Phenylboronic Acids

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
O-H Stretching, hydrogen-bonded 3200-3600 (broad)
Aromatic C-H Stretching 3000-3100
Aromatic C=C Stretching 1450-1600
B-O Stretching 1310-1380
C=N (Oxazole) Stretching ~1650

Note: These are general ranges and specific peak positions can vary.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Phenylboronic acid and its derivatives exhibit characteristic absorbance in the UV range. core.ac.uk The spectrum of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid is expected to show absorption maxima related to the π-π* transitions of the conjugated system formed by the phenyl and oxazole rings. The position of the absorption maximum (λ_max) and the molar absorptivity can be influenced by the solvent and the pH of the solution. researchgate.net Studies on similar phenylboronic acids show that the absorbance profile can change with pH, which can be used to determine the pKa of the boronic acid. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of pharmaceutical intermediates and active ingredients. For [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with modifiers like formic acid or trifluoroacetic acid). The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. sigmaaldrich.com Commercial suppliers of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid and its analogs often provide HPLC data to certify the purity of their products. bldpharm.combldpharm.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that synthesize or utilize [3-(1,3-oxazol-2-yl)phenyl]boronic acid. It is also employed to assess the purity of the final product. In the analysis of arylboronic acids, TLC can be used to visualize the consumption of starting materials and the formation of products.

The technique's utility is enhanced in the case of boronic acids through derivatization on the TLC plate. For instance, the formation of boronate esters with diols can significantly alter the polarity and, in some cases, the fluorescence of the spots under UV light, aiding in their identification. While specific retention factor (Rf) values for [3-(1,3-oxazol-2-yl)phenyl]boronic acid are not extensively reported in public literature, the general methodology is well-established for related compounds. The progress of coupling reactions involving arylboronic acids is frequently monitored by TLC, with reaction completion indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

A typical TLC setup for a reaction involving an arylboronic acid would include the following components:

Parameter Description Purpose
Stationary Phase Typically silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate.Provides a polar surface for the separation of compounds based on polarity.
Mobile Phase (Eluent) A solvent or mixture of solvents (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol).Carries the sample components up the plate at different rates.
Sample Application The compound is dissolved in a volatile solvent and spotted onto the baseline of the TLC plate.To apply a concentrated spot of the material to be analyzed.
Visualization UV light (typically at 254 nm or 365 nm), iodine vapor, or a chemical stain.To make the separated compound spots visible.

X-ray Crystallography for Precise Structural Elucidation

The data obtained from an X-ray crystallographic analysis is comprehensive and includes the following key parameters:

Crystallographic Parameter Description
Crystal System The classification of the crystal based on its axial systems (e.g., monoclinic, orthorhombic).
Space Group The description of the symmetry of the crystal lattice.
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Formula Unit (Z) The number of molecules per unit cell.
Calculated Density The theoretical density of the crystal.
Refinement Details (R-factor) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This level of structural detail is invaluable for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications.

Q & A

Q. What are the IUPAC naming conventions for [3-(1,3-Oxazol-2-yl)phenyl]boronic acid?

The IUPAC name is derived by prioritizing the boronic acid group as the principal functional group. Substituents like oxazol-2-yl are assigned numerical positions based on their location on the benzene ring. For example, in related compounds, "(3-N−B)-2-[(1H-benzimidazol-2-yl)phenyl]boronic acid" follows similar rules, where the boronic acid group is positioned first .

Q. What synthetic routes are commonly used to prepare [3-(1,3-Oxazol-2-yl)phenyl]boronic acid?

Synthesis often involves multicomponent reactions (MCRs) or cross-coupling strategies. For structurally analogous boronic acids, the Pudovik reaction has been employed to introduce phosphorylated groups, while MCRs enable rapid assembly of heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridine derivatives fused with boronic acids) . Suzuki-Miyaura coupling may also be applicable if pre-functionalized oxazole intermediates are available.

Q. How is the purity and structural integrity of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid validated?

Analytical techniques include:

  • LC-MS/MS : Validated for trace impurity detection (e.g., limit of detection = 0.1 ppm, limit of quantification = 0.3 ppm) with specificity confirmed via spiked recovery studies .
  • Exact mass spectrometry : Used to confirm molecular formulas (e.g., [M+H]+ ion matching theoretical values within 5 ppm error) .
  • NMR : Assigns regiochemistry of substituents and verifies boronic acid hydration states.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid in drug design?

Molecular docking and density functional theory (DFT) studies evaluate interactions with biological targets. For example, boron-containing inhibitors like bortezomib analogs were computationally screened against viral proteases to assess binding affinity and selectivity . Parameters such as boron-oxygen bond length and pKa of the boronic acid group are critical for predicting hydrolysis stability.

Q. What strategies mitigate genotoxic risks from boronic acid impurities in API synthesis?

  • Impurity profiling : LC-MS/MS methods quantify residual boronic acids at <1 ppm levels, adhering to ICH Q3A guidelines .
  • Derivatization : Convert residual boronic acids into non-mutagenic esters via pinacol or glycol reactions.
  • Process optimization : Adjust reaction stoichiometry and purification steps (e.g., crystallization) to minimize carryover.

Q. How do structural modifications of the oxazole ring influence pharmacokinetics?

Studies on benzoxaborole analogs demonstrate that substituents on heterocyclic rings modulate metabolic stability. For instance, fluorination at the 4-position of benzofuran derivatives improved human half-life by reducing CYP450-mediated oxidation . Similar approaches could optimize logP and solubility for [3-(1,3-Oxazol-2-yl)phenyl]boronic acid derivatives.

Q. What are the stability considerations for long-term storage of boronic acids?

  • Temperature : Store at 0–6°C to prevent hydrolysis or dimerization .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
  • Solvent selection : Stabilize in anhydrous THF or DMSO to maintain boronic acid tautomerism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.